molecular formula C14H20N2O5S B066389 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 194602-23-8

2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B066389
CAS No.: 194602-23-8
M. Wt: 328.39 g/mol
InChI Key: TXKSEEXWAGLOIY-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid core substituted with an ethoxy group and a sulfonamide linked to a piperazine ring. This compound is a member of both the sulfonamide and piperazine classes of chemicals .

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is the type 5 cGMP phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, this compound prolongs the action of cGMP, leading to prolonged muscle relaxation and vasodilation .

Mode of Action

2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid acts as a PDE5 inhibitor . It binds to the active site of the PDE5 enzyme, preventing it from breaking down cGMP. This leads to an increase in cGMP levels, which in turn promotes muscle relaxation and vasodilation .

Biochemical Pathways

The compound affects the cGMP-dependent pathway . Under normal conditions, cGMP is broken down by PDE5. By inhibiting PDE5, the compound prevents the breakdown of cGMP, leading to increased levels of cGMP. This results in prolonged muscle relaxation and vasodilation, which can have various downstream effects depending on the specific tissues where PDE5 is present .

Pharmacokinetics

These typically include good oral bioavailability, metabolism by liver enzymes, and excretion in the urine .

Result of Action

The primary result of the action of 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is prolonged muscle relaxation and vasodilation due to increased cGMP levels . This can lead to various effects depending on the specific tissues where PDE5 is present. For example, in the blood vessels, it can lead to lowered blood pressure .

Preparation Methods

The synthesis of 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid derivatives.

    Ethoxylation: An ethoxy group is introduced to the benzoic acid core.

    Sulfonylation: The sulfonyl group is added to the aromatic ring.

    Piperazine Introduction:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid include:

The uniqueness of 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-3-21-13-5-4-11(10-12(13)14(17)18)22(19,20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKSEEXWAGLOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478256
Record name 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194602-23-8
Record name 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194602-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-5,6-Dimethoxy-2-(Pyridin-4-yl methylene Indan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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